Suksdorfin

概要

説明

Suksdorfin is a naturally occurring coumarin derivative isolated from the fruit of Lomatium suksdorfii. This compound has garnered significant attention due to its diverse biological activities, including anti-diabetic and anti-HIV properties . This compound promotes adipocyte differentiation and enhances the production of adiponectin, an anti-diabetic adipokine . Additionally, it has shown potential in inhibiting HIV-1 replication .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of suksdorfin involves the extraction of coumarin derivatives from Lomatium suksdorfii. The process typically includes solvent extraction followed by chromatographic purification to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity is essential for commercial production.

化学反応の分析

Types of Reactions: Suksdorfin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different coumarin derivatives.

Reduction: Reduction reactions can modify the coumarin structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions are modified coumarin derivatives with potentially enhanced biological activities.

科学的研究の応用

Suksdorfin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the reactivity of coumarins and their derivatives.

Biology: It is employed in research on adipocyte differentiation and glucose metabolism.

Medicine: this compound’s anti-diabetic and anti-HIV properties make it a candidate for drug development.

作用機序

Suksdorfin exerts its effects through several mechanisms:

類似化合物との比較

Pteryxin: Another coumarin derivative with similar anti-HIV properties.

Umbelliferone: A coumarin with anti-inflammatory and antioxidant activities.

Scopoletin: Known for its anti-inflammatory and antimicrobial properties.

Uniqueness of Suksdorfin: this compound’s unique combination of anti-diabetic and anti-HIV activities sets it apart from other coumarin derivatives. Its ability to activate peroxisome proliferator-activated receptor gamma and inhibit HIV-1 replication makes it a valuable compound for further research and potential therapeutic applications.

生物活性

Suksdorfin, a coumarin compound isolated from the fruit of Lomatium suksdorfii, has garnered significant attention due to its biological activities, particularly its anti-HIV properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

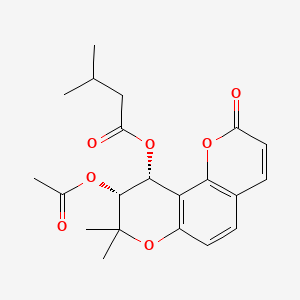

This compound is characterized as a dihydroseselin type of pyranocoumarin. Its structure plays a crucial role in its biological activity, especially in inhibiting HIV-1 replication. The compound has shown an average effective concentration (EC50) value of approximately 2.6 μM in T-cell lines (H9) and demonstrates synergistic effects when combined with certain anti-HIV nucleosides like ddI and ddC .

Mechanism Insights

- Inhibition of HIV Replication : this compound inhibits various stages of the HIV replication cycle, primarily affecting the reverse transcription process. It has been noted for its unique ability to suppress the production of double-stranded viral DNA from single-stranded DNA intermediates, distinguishing it from traditional reverse transcriptase inhibitors .

- Synergistic Effects : When combined with nucleoside reverse transcriptase inhibitors (NRTIs), this compound enhances antiviral activity without antagonizing their effects .

Therapeutic Applications

This compound's potential extends beyond anti-HIV activity; it also shows promise in managing metabolic conditions. Recent studies indicate that this compound can improve glucose metabolism and activate PPARγ pathways in diabetic models .

Case Studies and Experimental Models

-

Anti-HIV Activity :

- In vitro studies demonstrated that this compound effectively inhibited HIV-1 replication in H9 cells with an EC50 value as low as 1.3 μM .

- A study highlighted the synthesis of analogs that further enhanced anti-HIV activity, suggesting a structure-activity relationship (SAR) that could lead to more potent therapeutic agents .

- Metabolic Effects :

Data Summary

| Activity | EC50 (μM) | Therapeutic Index (TI) | Notes |

|---|---|---|---|

| Anti-HIV (H9 cells) | 1.3 | >79 | Synergistic with ddI and ddC |

| Metabolic Effects | N/A | N/A | Improved glucose metabolism in diabetic models |

Research Findings

Numerous studies have contributed to understanding this compound's biological activity:

- A review highlighted the isolation and mechanism of action of plant coumarins, including this compound, emphasizing its role in anti-HIV strategies .

- Another study focused on the pharmacokinetics and metabolic characteristics of this compound, providing insights into its bioavailability and potential therapeutic applications .

特性

IUPAC Name |

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUTZDJBVDPOFE-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201071 | |

| Record name | Suksdorfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53023-17-9 | |

| Record name | Suksdorfin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053023179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suksdorfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。